Potassium (2-aminocarbonylphenyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(2-carbamoylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAQXOAAOPKOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C(=O)N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660125 | |
| Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-70-0 | |
| Record name | Borate(1-), [6-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Borylation of Mixed Anhydrides from Carboxylic Acids
A prominent method for preparing potassium acyltrifluoroborates (KATs), including aromatic derivatives such as potassium (2-aminocarbonylphenyl)trifluoroborate, involves the copper-catalyzed borylation of mixed anhydrides derived from carboxylic acids.
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- Mixed anhydrides are first prepared from the corresponding carboxylic acids using isobutyl chloroformate.
- These anhydrides undergo borylation catalyzed by a commercial copper catalyst in the presence of bis(pinacolato)diboron (B2(pin)2).
- The reaction is followed by treatment with aqueous potassium hydrogen difluoride (KHF2), which converts the boron intermediate into the stable potassium acyltrifluoroborate salt.
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- This method is versatile, accommodating a wide range of functional groups such as alkenes, esters, halides, nitriles, and protected amines.
- It is applicable to aromatic, aliphatic, and amino acid-derived substrates.
- The potassium acyltrifluoroborates produced are stable and useful in diverse synthetic applications.
Reference : Tung et al. demonstrated this method with high efficiency for aromatic KATs including amino acid derivatives.
Conversion of Pinacolboronic Esters to Potassium Trifluoroborates
Another key preparation route involves transforming pinacolboronic esters into potassium trifluoroborate salts through fluoridation with potassium bifluoride (KHF2). This is relevant because this compound can be synthesized by first preparing the corresponding pinacolboronic ester.
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- The pinacolboronic ester is dissolved in methanol.
- Saturated aqueous KHF2 solution is added, and the mixture is stirred at room temperature.
- The reaction mixture undergoes repeated dissolution and evaporation cycles to remove pinacol byproduct, which otherwise inhibits crystallization and purity.
- The final product is isolated by filtration and drying, often after trituration with acetone.
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- Typically, 4.5 equivalents of KHF2 per mole of boronic ester are used.
- The removal of pinacol is critical and is achieved by exploiting its azeotropic removal with water under reduced pressure and moderate temperature.
- The process yields potassium trifluoroborates with high purity (>95%) and nearly quantitative yields.
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- Pinacol byproduct can cause partial decomposition and hinder crystallization.
- The azeotropic removal technique effectively eliminates pinacol, stabilizing the trifluoroborate salt.
- Lower stoichiometry of KHF2 (around 2.2 equivalents) can also be effective, which is beneficial for substrates sensitive to acidic conditions.
Reference : Bagutski, Aggarwal, and co-workers provided a detailed protocol and analysis of this method, including yields and purification strategies.
Fluoridation of Vinyl Pinacol Borate with Potassium Bifluoride in DMF
A related method, applicable to vinyl trifluoroborates and adaptable for aromatic systems, involves the fluoridation of vinyl pinacol borate with potassium bifluoride in dimethylformamide (DMF) solvent.
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- Vinyl pinacol borate is reacted with potassium bifluoride in DMF at 80–100 °C for 6–8 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, solvents are removed, and the product is purified by filtration from acetone solution and recrystallization using methyl tertiary butyl ether.
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- The molar ratio of vinyl pinacol borate to potassium bifluoride ranges from 1:2 to 1:6.
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- Though demonstrated for vinyl trifluoroborates, this method illustrates the fluoridation step critical in converting boronic esters to trifluoroborates and can be adapted for this compound synthesis.
Reference : Chinese patent CN103044472A describes this method with detailed reaction conditions and yields.
3 Data Summary Table of Preparation Methods
4 Research Findings and Analytical Observations
The copper-catalyzed borylation method allows direct synthesis from carboxylic acids, bypassing the need for preformed boronic esters, which is advantageous for complex molecules containing amino groups.
The conversion of pinacolboronic esters to trifluoroborates is sensitive to pinacol contamination, which can reverse the reaction and decrease yield. The azeotropic removal of pinacol with water under vacuum is a critical innovation enabling high purity and yield.
The potassium trifluoroborate salts thus prepared show excellent stability under the reaction and purification conditions, making them valuable intermediates for further synthetic transformations.
Fluoridation in DMF with potassium bifluoride, although demonstrated for vinyl substrates, provides a scalable and robust method for preparing potassium trifluoroborates from pinacolboronic esters, with good yields and high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-aminocarbonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: Under basic conditions, the trifluoroborate group can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in hydrolysis reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed upon hydrolysis of the trifluoroborate group.
Scientific Research Applications
2.1. Suzuki-Miyaura Coupling Reactions
One of the primary applications of potassium (2-aminocarbonylphenyl)trifluoroborate is in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds through the coupling of aryl halides with organoboron compounds.
Table 1: Performance in Suzuki-Miyaura Reactions
| Entry | Aryl Halide | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 1 | 4-Bromoanisole | 79 | Pd(OAc) (5 mol%), RuPhos (10 mol%), Toluene/HO (5:1), 85°C |
| 2 | 2-Chloroanisole | 66 | Same as above |
| 3 | Nitro-substituted | 72 | Same as above |
| 4 | Heteroaryl chloride | 60 | Same as above |
The data demonstrates that this compound can effectively couple with various aryl halides, yielding products in moderate to high yields. Notably, the reaction conditions are tolerant to several functional groups, including nitro and carbonyl groups, which are typically sensitive in other coupling reactions .
2.2. Synthesis of Chiral Compounds
Recent studies have explored the use of this compound in synthesizing chiral compounds through asymmetric hydrogenation processes. This application highlights its role in producing chiral α-aminoboronic acids via the transformation of trifluoroborate-iminiums.
Case Study: Chiral α-Aminoboronic Acids Synthesis
In a recent investigation, researchers synthesized various chiral α-aminoboronic acids from this compound derivatives through a three-step process involving:
- Formation of trifluoroborate-iminiums.
- Asymmetric hydrogenation using Ru-catalysts.
- Conversion to boronic acids.
The yields for these transformations ranged from 89% to 96%, demonstrating the efficacy of this compound in generating valuable chiral intermediates for pharmaceutical applications .
Stability and Handling
This compound exhibits remarkable stability under standard laboratory conditions. Its resistance to protodeboronation allows for efficient use in reactions without significant loss of material, making it an attractive choice for synthetic chemists .
Mechanism of Action
The mechanism of action of potassium (2-aminocarbonylphenyl)trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The trifluoroborate group transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Features
The aminocarbonylphenyl group distinguishes this compound from other trifluoroborates:
- Potassium (2,4-Dichlorophenyl)trifluoroborate : Features electron-withdrawing chlorine substituents, enhancing oxidative stability but requiring higher catalyst loadings for coupling reactions .
- Potassium (2,3-Difluorobenzyl)trifluoroborate : A benzyl-substituted derivative with fluorine atoms influencing lipophilicity and substrate compatibility in pharmaceuticals .
- Potassium Alkenyltrifluoroborates : Alkenyl groups enable stereospecific couplings but are sensitive to protodeboronation under basic conditions .
Key Electronic Effects :
Stability Considerations :
- Trifluoroborates with electron-withdrawing groups (e.g., -Cl, -CN) exhibit greater hydrolytic stability than electron-rich derivatives. The aminocarbonyl group likely confers intermediate stability .
- Storage conditions for similar compounds (e.g., potassium (2,4-dichlorophenyl)trifluoroborate) recommend inert atmospheres and room temperature, suggesting comparable handling requirements .
Reactivity in Cross-Coupling Reactions
Catalytic Systems :
- Pd Catalysts: XPhos-Pd-G2 (1 mol%) efficiently couples potassium alkenyltrifluoroborates with aryl chlorides, achieving >95% yields . For deactivated substrates (e.g., aminocarbonyl derivatives), PdCl₂(dppf)·CH₂Cl₂ (0.5–2 mol%) may be required .
- Base and Solvent: K₂CO₃ in toluene/water or THF/water is typical. The aminocarbonyl group’s polarity may favor aqueous THF systems .
Yield and Side Reactions :
- Electron-Rich Substrates : Potassium methoxyphenyltrifluoroborates achieve >90% yields in couplings with aryl bromides .
- Electron-Deficient Substrates: Deactivated analogs (e.g., nitrile-substituted) show reduced yields (52–80%) due to competing protodeboronation . The aminocarbonyl variant may exhibit similar trends.
Data Tables
Table 1: Comparative Properties of Selected Potassium Trifluoroborates
*Estimated based on structural analogs.
Table 2: Reaction Yields in Cross-Couplings
Biological Activity
Potassium (2-aminocarbonylphenyl)trifluoroborate is a compound that has garnered attention in the field of organic chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on various research findings.
- Molecular Formula : C7H6BF3KNO
- Molecular Weight : 217.998 g/mol
- CAS Number : 2252415-10-2
Synthesis
This compound can be synthesized through several methods, including:
- Transmetalation from organometallic precursors.
- Metalation reactions followed by treatment with potassium hydrogen fluoride (KHF₂).
- Coupling reactions involving arylboronic acids and various electrophiles.
These methods yield stable products that can be used in further chemical transformations, particularly in cross-coupling reactions.
Biological Activity
The biological activity of this compound is primarily linked to its role as a reagent in synthetic organic chemistry, particularly in the formation of biologically active compounds. Some key findings include:
Anticancer Activity
Research indicates that compounds derived from potassium trifluoroborates exhibit anticancer properties. For instance, derivatives have been shown to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in cancer cell proliferation and survival . The inhibition of HSP90 leads to the degradation of several oncogenic proteins, thereby reducing tumor growth.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Compounds containing similar structural motifs have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- HSP90 Inhibition : In a study focusing on HSP90 inhibitors, potassium trifluoroborates were used to synthesize novel compounds that showed significant inhibitory effects on cancer cell lines. The mechanisms involved included disruption of ATP binding and subsequent protein degradation .
- Antimicrobial Activity : A series of triazole derivatives synthesized using potassium trifluoroborates were tested against E. coli and Staphylococcus aureus, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How do substituents on the phenyl ring (e.g., 2-aminocarbonyl) affect reactivity in multi-component reactions?
- Methodological Answer : The 2-aminocarbonyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., to imines in α-branched allylic amine synthesis). Steric effects at the ortho position slow transmetalation but improve enantioselectivity in Rh-catalyzed reactions. Comparative studies with electron-donating groups (e.g., 4-methoxy) show reduced coupling efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
